An In-depth Technical Guide to Bis(4-methoxyphenyl)dimethylsilane and Related Silanes for Advanced Research
An In-depth Technical Guide to Bis(4-methoxyphenyl)dimethylsilane and Related Silanes for Advanced Research
Section 1: Core Identifiers and Physicochemical Properties of Related Aryl Silanes
To provide a functional reference, this section details the identifiers and properties of key related compounds. These molecules share structural similarities with the target compound and are often used in similar research areas.
Table 1: Chemical Identifiers of Relevant Aryl Silanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-methoxyphenyl)dimethylsilane[1] | 1432-38-8 | C9H14OSi | 166.29 |
| Methoxy(4-methoxyphenyl)dimethylsilane[2][3] | 62244-48-8 | C10H16O2Si | 196.32 |
| Bis(p-aminophenoxy)dimethylsilane[4] | 1223-16-1 | C14H18N2O2Si | 274.39 |
| Dimethoxydiphenylsilane[5][6] | N/A | C14H16O2Si | 244.36 |
Table 2: Physicochemical Properties of Selected Aryl Silanes
| Property | (4-methoxyphenyl)dimethylsilane | Methoxy(4-methoxyphenyl)dimethylsilane |
| Appearance | Data not readily available | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available |
| Density | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
| InChIKey | SMCZAFXJZGCLQH-UHFFFAOYSA-N[1] | NYZIQYZVZFTFBF-UHFFFAOYSA-N[3] |
| Canonical SMILES | COC1=CC=C(C=C1)C[1] | COC1=CC=C(C=C1)(C)OC[3] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of aryl silanes often involves the reaction of a Grignard reagent with a corresponding chlorosilane. The following protocol describes a general method for the synthesis of dimethoxy diaryl silanes, adapted from the synthesis of dimethoxydiphenylsilane[5][6]. This methodology can be conceptually applied to the synthesis of Bis(4-methoxyphenyl)dimethylsilane by substituting the starting materials accordingly.
Experimental Protocol: Synthesis of Dimethoxy Diaryl Silanes
Objective: To synthesize a dimethoxy diaryl silane via the reaction of a diaryl dichlorosilane with methanol.
Materials:
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Diaryl Dichlorosilane (e.g., Diphenyldichlorosilane)
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Anhydrous Methanol
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Anhydrous Benzene
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Anhydrous Pyridine
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Distillation apparatus
Procedure:
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In a clean, dry round-bottom flask, dissolve the diaryl dichlorosilane in anhydrous benzene.
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Cool the solution in an ice bath with continuous stirring.
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From a dropping funnel, add a solution of anhydrous methanol and anhydrous pyridine in anhydrous benzene dropwise to the cooled solution. The pyridine acts as a base to neutralize the HCl byproduct.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.
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The reaction mixture will contain the desired dimethoxy diaryl silane and pyridinium hydrochloride precipitate.
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Filter the mixture to remove the precipitate.
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The filtrate, containing the product in benzene, is then subjected to distillation to remove the solvent and isolate the dimethoxy diaryl silane.
Causality of Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the chlorosilane starting material and the methoxysilane product, which would lead to the formation of silanols and siloxanes as byproducts.
-
Low Temperature: The initial reaction is carried out at a low temperature to control the exothermic reaction between the chlorosilane and methanol.
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Pyridine: Pyridine serves as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions catalyzed by the acid.
Caption: Synthesis of Dimethoxy Diaryl Silanes.
Section 3: Applications in Research and Development
Organofunctional silanes are versatile compounds with a wide range of applications in both materials science and the pharmaceutical industry[7][8].
Materials Science
In materials science, aryl silanes are utilized as:
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Adhesion Promoters: They enhance the bond between organic polymers and inorganic substrates in composites, coatings, and adhesives[9].
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Surface Modifiers: Aryl silanes can be used to create hydrophobic or oleophobic surfaces, which are valuable for applications such as self-cleaning coatings and anti-fouling materials[9].
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Crosslinking Agents: They can be incorporated into polymer chains to improve the mechanical strength, thermal stability, and chemical resistance of the material.
Drug Development and Biomedical Applications
The unique properties of organosilanes also make them valuable in the pharmaceutical and biomedical fields:
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Drug Delivery: Silane-functionalized mesoporous silica nanoparticles are being explored as carriers for the controlled release of therapeutic agents[10]. The ability to tailor the surface chemistry allows for targeted drug delivery and improved bioavailability.
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Biocompatible Coatings: Organofunctional silanes can be used to create biocompatible coatings on medical implants and devices to improve their integration with biological tissues and reduce the risk of rejection.
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Intermediates in Pharmaceutical Synthesis: The reactivity of the silicon center and the functionality of the aryl groups allow these compounds to be used as versatile intermediates in the synthesis of complex organic molecules with potential therapeutic activity.
Caption: Applications of Aryl Silanes.
Section 4: Safety, Handling, and Storage
While specific safety data for Bis(4-methoxyphenyl)dimethylsilane is not available, general precautions for handling related organosilanes should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. Keep containers tightly sealed.
Section 5: Concluding Remarks
While the definitive identification of Bis(4-methoxyphenyl)dimethylsilane remains a challenge, the exploration of its closely related and well-documented analogs provides a wealth of information for researchers. The synthesis protocols, physicochemical properties, and diverse applications of aryl silanes highlight their significance in advancing both materials science and drug development. It is through the understanding and application of these fundamental principles that new innovations in these fields will continue to emerge.
References
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(4-methoxyphenyl)dimethylsilane. PubChem. (n.d.). Retrieved from [Link]
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Methoxy(4-methoxyphenyl)dimethylsilane. PubChem. (n.d.). Retrieved from [Link]
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Bis(p-aminophenoxy)dimethylsilane. Co-Formula. (n.d.). Retrieved from [Link]
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Synthesis and characterization of dimethoxy diphenyl silane. Asian Journal of Chemistry. (2003). Retrieved from [Link]
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Synthesis and characterization of dimethoxy diphenyl silane. ResearchGate. (n.d.). Retrieved from [Link]
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Organofunctional Silanes: Important Intermediates in Chemical Synthesis. Nanjing SiSiB Silicones Co., Ltd. (n.d.). Retrieved from [Link]
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Organofunctional silanes in the application of coatings. IMPAG. (2025, March 14). Retrieved from [Link]
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Chemistry and applications of alkoxy silanes. SciSpace. (n.d.). Retrieved from [Link]
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Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. (2021, September 7). Retrieved from [Link]
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